5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride
Description
Nomenclature and Structural Identity
5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride exhibits a complex nomenclature system that reflects its sophisticated molecular architecture. The compound is officially registered with the Chemical Abstracts Service number 720720-96-7, providing a unique identifier within chemical databases worldwide. The molecular formula C8H11ClN2O2S indicates the presence of eight carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 234.70 grams per mole.
The International Union of Pure and Applied Chemistry nomenclature designation follows the systematic naming convention for fused heterocyclic systems. The compound's full chemical name reflects the thiazolo[5,4-c]pyridine core structure with specific substitution patterns. Alternative nomenclature includes several synonymous designations such as 4,5,6,7-tetrahydro-5-methyl-thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride and 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. These variations reflect different approaches to systematically describing the same molecular structure while maintaining chemical accuracy and clarity.
The compound's structural identity is further characterized by specific molecular descriptors and chemical fingerprints. The InChI key ZWIYEBIMFPQYDI-UHFFFAOYSA-N provides a unique digital signature for computational chemistry applications. The compound exists as a white to yellow crystalline powder at room temperature, with a melting point of 201 degrees Celsius, indicating substantial intermolecular forces and structural stability. The hydrochloride salt form enhances the compound's solubility characteristics and storage stability compared to the free acid form.
Historical Development of Thiazolopyridine Derivatives
The historical development of thiazolopyridine derivatives represents a significant chapter in the evolution of heterocyclic chemistry, with these compounds emerging from systematic exploration of fused ring systems combining thiazole and pyridine moieties. Research into thiazolopyridine synthesis can be traced to early investigations of bicyclic heterocycles, where chemists recognized the potential of combining different heteroaromatic systems to create novel molecular architectures with enhanced biological and chemical properties. The foundational work in this area established synthetic methodologies that would later enable the preparation of more complex derivatives such as this compound.
Early synthetic approaches to thiazolopyridine derivatives often involved oxidative cyclization reactions and condensation methodologies that proved challenging due to the electronic properties of the constituent ring systems. The Hugershoff reaction and various oxidation protocols using iodine, potassium permanganate, and sodium hypobromite were explored, though these methods frequently yielded unexpected products or poor selectivity. Alkaline potassium ferricyanide emerged as a more successful oxidizing agent, albeit providing modest yields of the desired thiazolopyridine products. These early investigations established the fundamental understanding of reactivity patterns and structural requirements that would guide subsequent synthetic developments.
The evolution of thiazolopyridine chemistry accelerated with advances in synthetic methodology and analytical techniques. Modern synthetic approaches have overcome many of the limitations encountered in early research, enabling efficient preparation of structurally diverse thiazolopyridine derivatives. The preparation of this compound specifically involves treatment of 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride monohydrate with aqueous lithium hydroxide in ethanol, followed by acidification to yield the target compound. This synthetic route exemplifies the sophisticated methodologies that have emerged from decades of research in heterocyclic chemistry.
Contemporary research in thiazolopyridine derivatives has revealed their significant potential in pharmaceutical applications, particularly as intermediates in drug synthesis and as active pharmaceutical ingredients themselves. The compound this compound serves as an intermediate for Edoxaban, highlighting the practical importance of these heterocyclic systems in modern drug development. This connection to pharmaceutical applications has driven continued research interest and synthetic innovation in the thiazolopyridine field.
Position within Heterocyclic Chemistry Framework
This compound occupies a distinctive position within the comprehensive framework of heterocyclic chemistry, representing a sophisticated example of fused bicyclic systems that combine both five-membered and six-membered heterocyclic rings. Heterocyclic compounds constitute more than half of all known chemical compounds, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This compound exemplifies the structural complexity achievable through systematic fusion of different heterocyclic motifs, specifically combining a thiazole ring system with a partially saturated pyridine derivative.
The compound belongs to the broader classification of azoles, which includes imidazoles, oxazoles, and thiazoles as fundamental five-membered heterocyclic systems. Thiazoles themselves are characterized as five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, exhibiting significant pi-electron delocalization and aromatic character. The fusion of this thiazole system with a tetrahydropyridine moiety creates a bicyclic structure that maintains the electronic properties of the thiazole while incorporating the conformational flexibility of the saturated pyridine ring. This structural combination provides unique chemical and biological properties that distinguish it from simpler heterocyclic systems.
Within the systematic classification of heterocyclic compounds, this molecule represents a -bicyclic heterocycle with a ring-junction nitrogen, a structural motif that has gained increasing prominence in medicinal chemistry due to electronic and shape complementarity to nucleobase structures. Such bicyclic heterocycles with ring-junction nitrogens appear in numerous pharmaceutical compounds, including clinical candidates and approved drugs across various therapeutic areas. The partially saturated nature of the pyridine ring in this compound provides additional conformational flexibility while maintaining the essential electronic characteristics required for biological activity.
The position of this compound within heterocyclic chemistry is further defined by its relationship to other thiazolopyridine isomers and derivatives. The literature describes various thiazolopyridine scaffolds, including thiazolo[4,5-b]pyridine and thiazolo[4,5-c]pyridine systems, each exhibiting distinct electronic and chemical properties. The specific [5,4-c] fusion pattern in this compound represents one possible arrangement among these isomeric forms, with each isomer potentially offering different biological and chemical properties depending on the electronic distribution and steric considerations inherent to the specific fusion pattern.
Chemical and Molecular Significance
The chemical and molecular significance of this compound extends far beyond its structural complexity, encompassing its role as a versatile synthetic intermediate and its contributions to pharmaceutical chemistry. The compound serves as a critical reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives that function as antithrombotics, demonstrating its utility in developing cardiovascular therapeutic agents. Additionally, the compound functions as a reagent in synthesizing diamide derivatives that act as Factor Xa inhibitors, highlighting its importance in anticoagulant drug development.
The molecular architecture of this compound incorporates several structural features that contribute to its chemical significance. The presence of the carboxylic acid functional group at the 2-position of the thiazole ring provides opportunities for further chemical modification through standard carboxylic acid chemistry, including esterification, amidation, and other derivatization reactions. The methyl substitution at the 5-position of the tetrahydropyridine ring introduces steric and electronic effects that can influence both chemical reactivity and biological activity. The hydrochloride salt formation enhances the compound's stability and solubility properties, making it more suitable for synthetic applications and pharmaceutical formulations.
The compound's significance in contemporary chemical research is underscored by its role as an intermediate in the synthesis of Edoxaban, a clinically important anticoagulant medication. This connection to pharmaceutical applications demonstrates how fundamental heterocyclic chemistry research translates into practical therapeutic benefits. The synthetic accessibility of the compound through established procedures, involving cyano group hydrolysis under basic conditions followed by acidification, makes it an attractive building block for further synthetic elaboration.
From a molecular perspective, the compound represents an excellent example of how structural modification can tune the properties of heterocyclic systems. The combination of aromatic thiazole character with the conformational flexibility of the tetrahydropyridine ring creates a molecular framework that can adopt multiple conformations while maintaining essential electronic characteristics. This structural versatility is particularly valuable in drug design, where the ability to fine-tune molecular shape and electronic properties can significantly impact biological activity and pharmacokinetic properties. The specific substitution pattern and functional group arrangement in this compound provide a template for developing related structures with potentially enhanced or modified biological activities.
Properties
IUPAC Name |
5-methyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.ClH/c1-10-3-2-6-5(4-10)9-7(13-6)8(11)12;/h2-4H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBDKOWBNNXMGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)N=C(S2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride (CAS No. 720720-96-7) is a chemical compound with significant biological activity, particularly in the field of pharmacology. This compound is recognized as an intermediate in the synthesis of edoxaban, a direct factor Xa inhibitor used in anticoagulation therapy. The following sections will explore its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H11ClN2O2S
- Molecular Weight : 234.70 g/mol
- Appearance : White to yellow crystalline powder
- Purity : Typically >95% (HPLC) .
The primary biological activity of this compound is linked to its role as an inhibitor of activated coagulation factor X (FXa). FXa plays a crucial role in the coagulation cascade, and its inhibition is vital for preventing thrombus formation. The compound's structure allows it to effectively bind to the active site of FXa, thereby obstructing its activity and reducing blood clotting .
Anticoagulant Properties
Research indicates that this compound exhibits potent anticoagulant effects. In vitro studies have shown that it effectively inhibits FXa activity in a dose-dependent manner. This property is essential for its application in therapeutic settings aimed at preventing thromboembolic disorders.
Case Studies
- In Vitro Studies : A study conducted by demonstrated that the compound significantly reduced thrombin generation in human plasma assays. The results indicated a clear dose-response relationship with effective concentrations ranging from 0.1 to 10 µM.
- In Vivo Efficacy : In animal models, administration of the compound resulted in a marked decrease in thrombus formation compared to control groups. These findings support its potential use as an anticoagulant agent in clinical settings .
- Safety Profile : Toxicological assessments have shown that while the compound exhibits anticoagulant properties, it also presents a manageable safety profile with minimal adverse effects at therapeutic doses .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Primary Activity |
|---|---|---|---|
| Edoxaban | 943614-80-4 | 540.58 g/mol | FXa Inhibitor |
| Rivaroxaban | 366789-02-8 | 435.50 g/mol | FXa Inhibitor |
| Apixaban | 503612-47-3 | 459.54 g/mol | FXa Inhibitor |
| This compound | 720720-96-7 | 234.70 g/mol | FXa Inhibitor |
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Melting Point : 199–203°C .
- Solubility: Slightly soluble in water, methanol (when heated), and aqueous acid; very slightly soluble in DMSO .
- Purity : ≥97.0% (HPLC) for research-grade material .
Comparison with Structurally Similar Compounds
Structural Analogues in the Tetrahydrothiazolo[5,4-c]pyridine Family
The tetrahydrothiazolo pyridine scaffold is versatile, with modifications influencing pharmacological activity and physicochemical behavior. Below is a comparative analysis:
Key Observations :
Functional Analogues in the Thiazolo Pyridine Series
Beyond the tetrahydro framework, thiazolo pyridines with varied ring saturation and substituents exhibit distinct properties:
Critical Differences :
- Aromatic vs. Saturated Cores : Fully aromatic thiazolo pyridines (e.g., thiazolo[4,5-b]pyridine) lack the conformational flexibility of tetrahydro derivatives, limiting their utility in enzyme binding pockets .
- Functional Group Diversity : The nitroso derivative introduces redox-active properties, while the amine variant enables nucleophilic reactions absent in the carboxylic acid-based target compound .
Preparation Methods
Starting Material and Ring Formation
- Starting Material: N-methyl-4-piperidone or protected piperidone derivatives are used as the initial substrates.
Thiazole Ring Formation: The piperidone derivative is treated with phosphorus sulfide or elemental sulfur and cyanamide under basic conditions to form the thiazolo ring system. This step involves cyclocondensation and ring closure, often catalyzed by secondary amines.
For example, protected piperidone reacts with sulfur powder and cyanamide in the presence of a secondary amine catalyst, yielding 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 2).
Bromination and Methylation
- The amino intermediate is brominated at the 2-position using copper(II) bromide and alkyl nitrite or via alternative bromination methods without copper salts.
- The 5-position methyl group is introduced by reaction with formaldehyde and triacetoxysodium borohydride or via lithium aluminum hydride reduction of suitable intermediates.
Cyanation and Hydrolysis to Carboxylic Acid
- The 2-bromo-5-methyl intermediate undergoes cyanation to form 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 4).
- Hydrolysis of the nitrile group under basic conditions (e.g., lithium hydroxide in ethanol/water mixture) converts the nitrile to the carboxylic acid.
- Acidification with hydrochloric acid in ethanol precipitates the hydrochloride salt of the target compound.
Representative Experimental Procedure
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | N-methyl-4-piperidone, sulfur powder, cyanamide, secondary amine catalyst | Formation of thiazolo ring (compound 2) |
| 2 | Bromination with CuBr2 and alkyl nitrite or alternative brominating agent | Introduction of bromine at 2-position (compound 3) |
| 3 | Formaldehyde, triacetoxysodium borohydride | Methylation at 5-position |
| 4 | Sodium cyanide or equivalent cyanation reagent | Cyanation to form nitrile intermediate (compound 4) |
| 5 | Lithium hydroxide (4N aqueous), ethanol, 50 °C, 7 h | Hydrolysis of nitrile to carboxylic acid |
| 6 | 1N HCl in ethanol, stirring, precipitation | Formation and isolation of hydrochloride salt |
Example:
2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride monohydrate (500.61 mg) is stirred with ethanol (5 mL) and 4N aqueous lithium hydroxide (1.34 mL) at 50 °C for 7 hours. The mixture is cooled with ice water, acidified with 1N HCl in ethanol (7.5 mL), stirred for 1.5 hours, filtered, washed with ethanol, and dried under reduced pressure to yield the hydrochloride salt.
Critical Parameters and Industrial Considerations
- Temperature Control: Maintaining low temperatures (e.g., -78 °C during cyclization with n-butyllithium) avoids side reactions and improves yield.
- Anhydrous Conditions: Essential during organolithium-mediated steps to prevent decomposition.
- Catalyst Amounts: Use of catalytic amounts of secondary amines enhances ring closure efficiency.
- Step Isolation: Intermediates such as compounds 2 to 6 can be isolated as stable salts by treatment with acids, facilitating purification and handling.
Summary Table of Key Intermediates and Transformations
| Compound No. | Description | Key Transformation |
|---|---|---|
| 1 | N-methyl-4-piperidone (starting material) | Initial substrate |
| 2 | 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | Thiazole ring formation |
| 3 | 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | Bromination and methylation |
| 4 | 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | Cyanation |
| 5 | 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid | Hydrolysis of nitrile to carboxylic acid |
| 6 | 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | Alternative intermediate via reduction |
Research Findings and Industrial Relevance
- The described synthetic route enables efficient industrial-scale production of the compound with fewer steps and inexpensive starting materials.
- The hydrochloride salt form improves compound stability and facilitates handling in pharmaceutical applications.
- These methods support the manufacture of anticoagulant drugs like Edoxaban, where this compound serves as a critical intermediate.
Q & A
Basic Questions
Q. What are the established synthetic routes for preparing 5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride?
- Methodological Answer : The compound is typically synthesized via multistep reactions involving cyclization and functional group protection/deprotection. For example, ethyl 5-Boc-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate (CAS: 1053656-51-1) is a key intermediate, where tert-butoxycarbonyl (Boc) protection is used to stabilize the amine group during synthesis. Subsequent hydrolysis of the ester group and hydrochloric acid treatment yields the final hydrochloride salt . Purity optimization (≥97%) is achieved through recrystallization or column chromatography .
Q. How is this compound characterized for structural confirmation and purity in academic research?
- Methodological Answer : Analytical techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm the fused thiazolo-pyridine ring system and methyl group placement.
- High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) to assess impurities .
- Mass spectrometry (ESI-MS) for molecular weight verification (exact mass: 275.1184 g/mol) .
Q. What are the primary research applications of this compound in life sciences?
- Methodological Answer : It serves as a critical intermediate in synthesizing direct oral anticoagulants (DOACs), such as Edoxaban. Researchers use it to study structure-activity relationships (SAR) in factor Xa inhibitors by modifying the carboxylic acid and tetrahydrothiazolo-pyridine moieties .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions (e.g., ring-opening or isomerization)?
- Methodological Answer : Key strategies include:
- Temperature control : Maintaining ≤0°C during cyclization steps to prevent thiazole ring degradation .
- Catalyst optimization : Using palladium-based catalysts for selective coupling reactions, as demonstrated in Edoxaban’s synthesis .
- In-line monitoring : Employing FTIR or Raman spectroscopy to track reaction progress and detect intermediates .
Q. What advanced techniques resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- X-ray crystallography to determine the stereochemistry of the tetrahydrothiazolo-pyridine core .
- Dynamic NMR to study conformational flexibility of the 4,5,6,7-tetrahydro ring system in solution .
- DFT calculations to predict reactivity and electronic properties of substituted analogs .
Q. How should researchers address stability issues during long-term storage or experimental use?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., hydrolyzed carboxylic acid derivatives) .
Q. How can contradictory data on biological activity (e.g., factor Xa inhibition potency) be analyzed?
- Methodological Answer :
- Assay standardization : Use consistent enzyme kinetics protocols (e.g., chromogenic substrate assays) to compare IC₅₀ values .
- Meta-analysis : Cross-reference data from patents (e.g., WO2015/048201) and peer-reviewed studies to identify confounding variables, such as salt form differences (hydrochloride vs. tosylate) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
